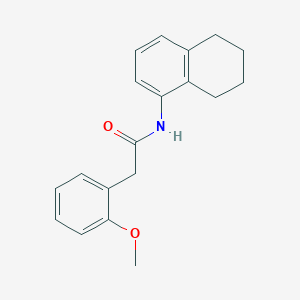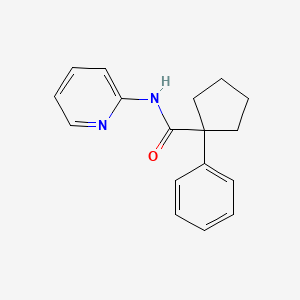
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a chemical compound that belongs to the class of sulfonamide compounds. This compound has been extensively studied for its potential applications in medicinal chemistry. BDBS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has also been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-microbial activity against a wide range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide may exert its biological activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-microbial activity against a wide range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in medicinal chemistry. However, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the toxicity and pharmacokinetics of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide have not been fully evaluated.
Orientations Futures
There are several future directions for the research on N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. One direction is to further investigate the mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. Another direction is to evaluate the toxicity and pharmacokinetics of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. In addition, future studies could focus on the development of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Finally, future studies could investigate the potential applications of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromonitrobenzene with 2,5-dimethylbenzenesulfonamide in the presence of a reducing agent. The reaction is carried out in a polar solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-4-11(2)14(9-10)19(17,18)16-13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIKPCATXRLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)


![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)